molecular formula C16H15NO5 B2977050 2-(Benzoylamino)-4,5-dimethoxybenzoic acid CAS No. 31164-95-1

2-(Benzoylamino)-4,5-dimethoxybenzoic acid

Cat. No.: B2977050
CAS No.: 31164-95-1
M. Wt: 301.298
InChI Key: OJVAHJWDGCQYKM-UHFFFAOYSA-N
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Description

2-(Benzoylamino)-4,5-dimethoxybenzoic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzoylamino group attached to a dimethoxybenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzoylamino)-4,5-dimethoxybenzoic acid typically involves the reaction of 4,5-dimethoxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate benzoyl ester, which is subsequently converted to the desired benzoylamino derivative by the action of ammonia or an amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Benzoylamino)-4,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzoylamino)-4,5-dimethoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzoylamino)-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

Properties

IUPAC Name

2-benzamido-4,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-21-13-8-11(16(19)20)12(9-14(13)22-2)17-15(18)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVAHJWDGCQYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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